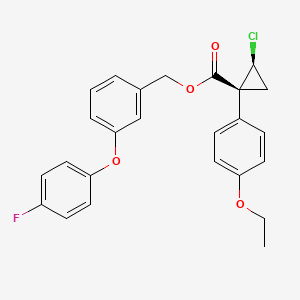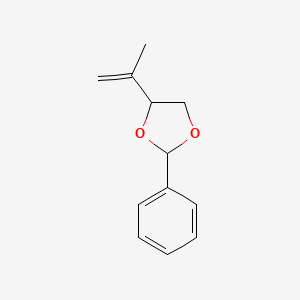![molecular formula C10H13ClN4O4 B14343365 2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol CAS No. 92539-67-8](/img/structure/B14343365.png)
2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a chloro-substituted purine ring attached to a propane-1,3-diol backbone through a methoxy linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloropurine.
Methoxylation: The 6-chloropurine is reacted with methanol in the presence of a base to introduce the methoxy group at the 9-position of the purine ring.
Hydroxymethylation: The methoxylated purine is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to introduce the hydroxymethyl groups at the 2-position of the propane-1,3-diol backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The chloro group can be reduced to form the corresponding purine derivative without the chloro substituent.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of dechlorinated purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学的研究の応用
2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biochemical pathways involving purine metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The chloro-substituted purine ring can interact with enzymes and receptors involved in purine metabolism, potentially inhibiting their activity. The hydroxymethyl groups may also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Acyclovir: A well-known antiviral compound with a similar purine structure.
Ganciclovir: Another antiviral agent with structural similarities to 2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol.
6-Chloropurine: The starting material for the synthesis of the compound .
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted purine ring and a propane-1,3-diol backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
92539-67-8 |
|---|---|
分子式 |
C10H13ClN4O4 |
分子量 |
288.69 g/mol |
IUPAC名 |
2-[(6-chloropurin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H13ClN4O4/c11-8-7-9(13-4-12-8)15(5-14-7)6-19-10(1-16,2-17)3-18/h4-5,16-18H,1-3,6H2 |
InChIキー |
CFVOYWUSMVNZIF-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2COC(CO)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
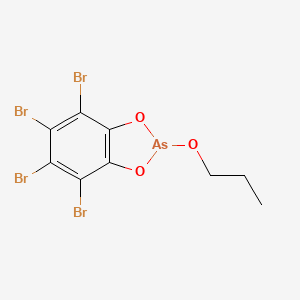
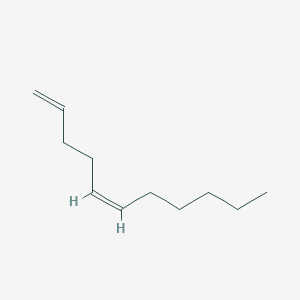

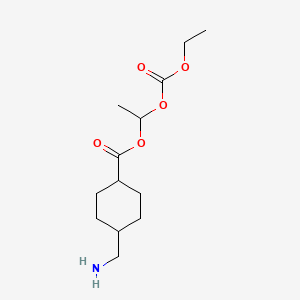
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
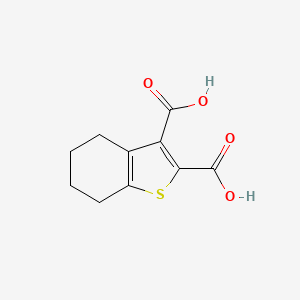
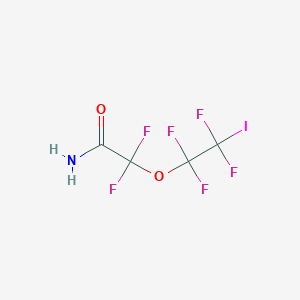
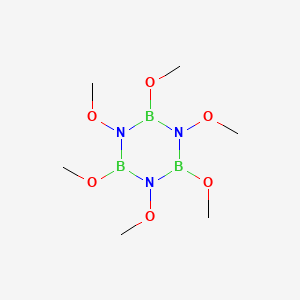
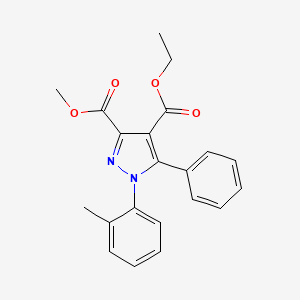
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
